N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-5-amine
- 1,5-dimethyl-1H-pyrazol-4-amine
- 1-ethyl-4-methyl-1H-pyrazol-5-carbaldehyde
Uniqueness
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for more versatile interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-12(9(2)6-15-17)8-13-11-7-14-16(4)10(11)3/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
UGJGMZDIFSJSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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